{[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine
Description
Properties
IUPAC Name |
[1,3]thiazolo[5,4-d]pyrimidin-7-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-10-4-3-5(8-1-7-4)11-2-9-3/h1-2H,6H2,(H,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERNGNNLBDXXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)SC=N2)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with formamide, followed by the addition of hydrazine hydrate . The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
{[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazone derivatives, while substitution reactions can produce a variety of substituted thiazolo[5,4-d]pyrimidines .
Scientific Research Applications
Synthesis of {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine
The synthesis of this compound typically involves the reaction of thiazolo[5,4-d]pyrimidine derivatives with hydrazine. For instance, a notable study describes the synthesis of 7-hydrazino derivatives from 7-chloro-thiazolo[5,4-d]pyrimidines through nucleophilic displacement reactions with hydrazine hydrate. This method allows for the formation of various substituted hydrazine derivatives which can be further modified to enhance biological activity .
Antiviral Activity
Research indicates that compounds derived from thiazolo[5,4-d]pyrimidines exhibit antiviral properties. Specifically, derivatives synthesized from 7-chloro-2-(propylthio)thiazolo[5,4-d]pyrimidine have shown promising results against the bovine viral diarrhea virus (BVDV), suggesting their potential as lead molecules for developing antiviral agents .
Anticancer Properties
Several studies have investigated the cytotoxic effects of thiazolo-containing compounds on cancer cell lines. For example, pyridopyrimidine-thiazole hybrids have been synthesized and evaluated for their cytotoxicity against MCF-7 and HeLa cell lines. The results demonstrated significant cytotoxic effects, indicating their potential as anticancer agents .
Anti-inflammatory and Analgesic Effects
Compounds containing thiazolo and pyridazinone fragments have been shown to possess anti-inflammatory and analgesic activities. A series of novel compounds were synthesized and tested in vivo for these properties, yielding promising results that warrant further exploration .
Case Study 1: Antiviral Screening
In a study focused on synthesizing new thiazolo[5,4-d]pyrimidines, researchers conducted preliminary antiviral screening against BVDV. The synthesized compounds were subjected to various biological assays to evaluate their efficacy. Some derivatives exhibited notable antiviral activity, suggesting their potential utility in treating viral infections .
Case Study 2: Cytotoxic Evaluation
A series of pyridopyrimidine-thiazole hybrids were synthesized and tested for cytotoxicity against cancer cell lines MCF-7 and HeLa using MTT assays. The study found that several compounds displayed significant cytotoxic effects, indicating their potential as therapeutic agents in cancer treatment .
Summary Table of Biological Activities
| Activity Type | Compound Derivative | Biological Effect |
|---|---|---|
| Antiviral | 7-Chloro-2-(propylthio)thiazolo[5,4-d]pyrimidine | Active against BVDV |
| Anticancer | Pyridopyrimidine-thiazole hybrids | Cytotoxic against MCF-7 and HeLa cells |
| Anti-inflammatory/Analgesic | Thiazole-pyridazinone fragments | Demonstrated analgesic effects |
Mechanism of Action
The mechanism of action of {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine involves its interaction with specific molecular targets. For instance, it has been shown to act as an inverse agonist at adenosine A2A receptors, which are involved in various physiological processes such as cardiovascular function and immune response . The compound binds to these receptors, inhibiting their activity and thereby modulating downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis routes, and biological activities:
Detailed Research Findings
Structural and Functional Variations
- Substituent Effects : The position and nature of substituents critically influence activity. For instance, chlorophenyl and methyl groups in thiazolo[5,4-d]pyrimidine derivatives (e.g., compounds 3l and 3m in ) enhance angiogenesis inhibition (IC50 = 1.65–3.52 μM), whereas boronate groups in ’s 3d and 3e confer anti-HIV activity .
- Hydrazine Reactivity : The hydrazine group facilitates diverse reactions, such as:
Biological Activity
The compound {[1,3]thiazolo[5,4-d]pyrimidin-7-yl}hydrazine is a member of the thiazole and pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with thiazole-containing compounds. The general synthetic route can be summarized as follows:
- Formation of Thiazolo-Pyrimidine Framework : The initial step involves creating a thiazolo-pyrimidine scaffold through cyclization reactions involving thiosemicarbazones and carbonyl compounds.
- Hydrazine Reaction : The resulting thiazole derivatives undergo further reaction with hydrazine to yield the final product, this compound.
Antimicrobial Properties
Research indicates that compounds derived from the thiazolo-pyrimidine framework exhibit significant antimicrobial activity. A study highlighted that various derivatives showed promising results against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:
- Compound A : MIC = 50 µg/mL against Staphylococcus aureus.
- Compound B : MIC = 75 µg/mL against Escherichia coli.
These values demonstrate that modifications at specific positions on the thiazole ring can enhance antimicrobial efficacy .
Anti-inflammatory and Analgesic Activities
In vivo studies have demonstrated that this compound exhibits notable anti-inflammatory and analgesic properties. A series of related compounds were tested for these activities:
- Pain Models : In experimental pain models, compounds showed a reduction in pain response comparable to standard analgesics.
- Inflammation Models : The compounds reduced inflammation markers significantly in animal models, indicating their potential as anti-inflammatory agents .
Case Study 1: Analgesic Activity
In a controlled study involving rodents, a derivative of this compound was administered to evaluate its analgesic effects. The results indicated a significant decrease in pain behavior measured by the tail-flick test compared to the control group.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various thiazolo-pyrimidine derivatives against clinical isolates of E. coli. The study found that certain modifications led to enhanced activity against resistant strains.
Research Findings Summary
| Compound | Activity Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| A | Antimicrobial | 50 | Effective against S. aureus |
| B | Antimicrobial | 75 | Effective against E. coli |
| C | Analgesic | - | Significant pain reduction |
| D | Anti-inflammatory | - | Reduced inflammation markers |
Q & A
What are the standard synthetic routes for introducing hydrazine groups into thiazolo-pyrimidine scaffolds?
Methodological Answer:
A common approach involves reacting ethylcarboxylate derivatives of thiazolo-pyrimidine with hydrazine under reflux conditions. For example, 2-R-5-oxo-5-H-6-ethylcarboxylate-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine (1 mmol) reacts with hydrazine (1 mmol) in ethanol at 78°C, yielding the carbohydrazine derivative in 87% after 2–3 hours . Key steps include monitoring reaction progress via TLC and optimizing solvent choice (e.g., ethanol enhances yield due to its polarity and boiling point).
How do substituents (e.g., R = H, CH₃, Ph-) influence the reactivity and stability of hydrazine-functionalized thiazolo-pyrimidines?
Methodological Answer:
Substituents on the thiazolo-pyrimidine core significantly affect electronic and steric properties. For instance:
- Electron-donating groups (e.g., CH₃): Increase nucleophilicity of the hydrazine moiety, accelerating cyclization but potentially reducing thermal stability.
- Aromatic groups (e.g., Ph-): Enhance π-stacking interactions, improving crystallinity but requiring longer reaction times due to steric hindrance .
Advanced studies should combine NMR (e.g., ¹H/¹³C chemical shifts) with DFT calculations to map substituent effects on reaction pathways.
What analytical techniques are most reliable for characterizing hydrazine-modified thiazolo-pyrimidines?
Methodological Answer:
- NMR Spectroscopy: Key signals include NH₂ protons (δ ~4.35 ppm in ¹H NMR) and carbonyl carbons (δ ~165–168 ppm in ¹³C NMR) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography: Resolves structural ambiguities, particularly for compounds with aromatic substituents .
Cross-validation using multiple techniques is critical to confirm purity and regiochemistry.
How can solvent selection be optimized for synthesizing hydrazine derivatives of thiazolo-pyrimidines?
Methodological Answer:
Ethanol (78°C) is optimal for balancing solubility and reaction kinetics, as demonstrated by yields >85% in thiadiazolo-pyrimidine synthesis . Polar aprotic solvents (e.g., DMF) may accelerate reactions but complicate purification. Systematic screening via DoE (Design of Experiments) with variables like solvent polarity, boiling point, and hydrogen-bonding capacity can identify ideal conditions.
How should researchers resolve contradictions in reported reaction yields for hydrazine-functionalized heterocycles?
Methodological Answer:
Discrepancies often arise from variations in:
- Hydrazine stoichiometry: Excess hydrazine (≥1.2 eq.) can drive reactions to completion but risks side products.
- Temperature control: Precise thermostatic regulation (±2°C) minimizes byproducts .
To reconcile data, replicate reactions under standardized conditions (e.g., inert atmosphere, controlled heating) and employ HPLC to quantify impurities.
What methodologies are recommended for evaluating the biological activity of thiazolo-pyrimidine-hydrazine derivatives?
Methodological Answer:
- Antimicrobial Assays: Use agar dilution methods (MIC determination) against Gram-positive/negative strains .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Molecular Docking: Predict binding affinities to targets like DHFR (dihydrofolate reductase) using AutoDock Vina .
Include positive controls (e.g., cisplatin) and validate results with dose-response curves.
How can computational chemistry enhance the design of thiazolo-pyrimidine-hydrazine derivatives?
Methodological Answer:
- Reaction Path Search: Use Gaussian or ORCA for quantum mechanical calculations to model cyclization transition states .
- ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for synthesis.
- Machine Learning: Train models on existing datasets (e.g., ChEMBL) to predict bioactivity or synthetic feasibility .
Integrate computational results with high-throughput experimentation for rapid optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
